{6-azaspiro[3.4]octan-8-yl}methanol hydrochloride
Description
{6-Azaspiro[3.4]octan-8-yl}methanol hydrochloride is a nitrogen-containing spirocyclic compound featuring a hydroxymethyl (-CH2OH) substituent at the 8-position of the 6-azaspiro[3.4]octane scaffold. The spirocyclic structure confers conformational rigidity, while the hydroxymethyl group enhances polarity, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
6-azaspiro[3.4]octan-8-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-7-4-9-6-8(7)2-1-3-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYQILZVHPBABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228699-50-9 | |
| Record name | {6-azaspiro[3.4]octan-8-yl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-azaspiro[3.4]octan-8-yl}methanol hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents like methanol or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes.
Chemical Reactions Analysis
Types of Reactions
{6-azaspiro[3.4]octan-8-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
{6-azaspiro[3.4]octan-8-yl}methanol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {6-azaspiro[3.4]octan-8-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, potentially modulating their activity. detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Inferred from structural analogy; †Estimated based on spiro[3.4]octane core; ‡Assumed from Boc group addition.
Key Observations:
Functional Group Impact :
- The hydroxymethyl group in the target compound enhances water solubility compared to Boc-protected analogs (e.g., C12H23ClN2O2, MW 262.78) but reduces lipophilicity relative to tert-butyl derivatives .
- Direct hydroxyl substitution (6-azaspiro[3.4]octan-8-ol HCl) increases polarity but may limit reactivity compared to the hydroxymethyl group, which offers a primary alcohol for esterification or oxidation .
Synthetic Accessibility: 8-(Hydroxyamino)-6-azaspiro[3.4]octan-7-one (6e) is synthesized in 92% yield using hydroxylamine hydrochloride and sodium acetate in methanol, suggesting efficient methods for spirocyclic functionalization . Boc-protected derivatives (e.g., ) employ reverse-phase chromatography for purification, indicating scalability challenges for hydrophilic analogs like the target compound .
Boc-protected spiroamines () are commercially available as drug discovery intermediates, underscoring the scaffold’s versatility .
Physicochemical and Reactivity Trends
- Solubility : Hydroxymethyl and hydroxyl-substituted derivatives exhibit higher aqueous solubility than Boc-protected analogs due to polar functional groups .
- Reactivity: The primary alcohol in the target compound can undergo standard alcohol reactions (e.g., oxidation to carboxylic acids, esterification). In contrast, 8-(Hydroxyamino)-6-azaspiro[3.4]octan-7-one contains a ketone and hydroxyamino group, enabling nucleophilic additions or reductions .
Biological Activity
{6-azaspiro[3.4]octan-8-yl}methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which has been associated with various biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes a nitrogen atom, contributing to its biological interactions. The presence of the methanol group enhances its solubility and reactivity, making it a valuable scaffold for drug development.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. The compound has shown potential activity against several strains of bacteria, particularly those classified under the ESKAPE pathogens, which are known for their antibiotic resistance.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 mg/mL |
| Enterococcus faecalis | 1 mg/mL |
| Klebsiella pneumoniae | 4 mg/mL |
| Acinetobacter baumannii | 8 mg/mL |
| Pseudomonas aeruginosa | No significant activity |
This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth. Notably, the compound exhibited moderate efficacy against Gram-positive bacteria but limited activity against Pseudomonas aeruginosa, suggesting a selective antimicrobial profile .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action:
The compound appears to interact with cellular pathways by modulating enzyme activities and receptor interactions. It has been noted for its ability to influence MAPK and PI3K signaling pathways, which are critical in cancer progression .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria. The findings indicated that while the compound was effective against certain pathogens, its activity varied significantly based on structural modifications made to the spirocyclic core .
Study 2: Anticancer Properties
In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells at concentrations ranging from 5 to 20 µM, suggesting its potential as a lead compound for further development in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
